N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[2-[[2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c1-20-16(27)8-12-11-29-19(23-12)25-17(28)10-26-15-5-3-2-4-13(15)24-18(26)14-9-21-6-7-22-14/h2-7,9,11H,8,10H2,1H3,(H,20,27)(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKNZBNAHEDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiazole, a heterocyclic organic compound that has been found in many potent biologically active compounds. These include antimicrobial, antiretroviral, antifungal, and antineoplastic drugs. .
Mode of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways
Result of Action
Some thiazole derivatives have shown anti-inflammatory and analgesic activity with a fast onset of action
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions, suggesting that the compound’s action may be influenced by environmental factors
Biological Activity
N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various pharmacophores that may contribute to its biological activity, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features several key structural components:
- Benzimidazole core : Known for its diverse biological activities.
- Pyrazine ring : Often associated with antimicrobial properties.
- Thiazole moiety : Recognized for its role in various biological functions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of benzimidazole and thiazole exhibit potent antimicrobial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 1.27 µM against various strains, indicating strong antimicrobial potential .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
2. Anticancer Activity
The anticancer properties of the compound have been evaluated against various cancer cell lines. The Sulforhodamine B (SRB) assay has been utilized to assess cytotoxicity, revealing that certain derivatives possess IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). Notably, compounds derived from similar structures have demonstrated IC50 values ranging from 4.53 µM to 5.85 µM against human colorectal carcinoma cell lines (HCT116), suggesting their potential as effective anticancer agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of DNA Topoisomerase : Similar compounds have been shown to interfere with DNA replication and repair processes by inhibiting topoisomerase enzymes, leading to cell cycle arrest at the G2/M phase .
- Antimicrobial Mechanisms : The presence of the pyrazine and thiazole rings may enhance membrane permeability or disrupt metabolic pathways in microbial cells, contributing to their antimicrobial efficacy .
Case Studies
Several case studies have highlighted the effectiveness of compounds with similar structures:
- Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested against clinical strains of bacteria and fungi, demonstrating significant antimicrobial activity comparable to existing antibiotics .
- Anticancer Screening : A comprehensive screening against the National Cancer Institute's panel of 60 cancer cell lines revealed several compounds with promising anticancer activity, emphasizing the potential for further development into therapeutic agents .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing benzimidazole and thiazole derivatives. For instance, derivatives of imidazo[2,1-b]thiazoles have demonstrated significant cytotoxic effects against various human cancer cell lines, including HepG2 and MDA-MB-231 . The incorporation of the pyrazinyl group may enhance these effects due to its ability to modulate biological pathways involved in tumor progression.
Antimicrobial Properties
Compounds similar to N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide have shown promising antibacterial and antifungal activities. The thiazole ring, in particular, is known for its broad-spectrum antimicrobial properties . This suggests that the compound could be effective against various pathogens, potentially leading to new treatments for infectious diseases.
Inhibition of Phosphodiesterases
Pyrazine compounds have been identified as inhibitors of phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. Inhibiting these enzymes can lead to therapeutic effects in conditions such as neurodegenerative diseases and certain cancers . The specific mechanism by which this compound exerts its effects on phosphodiesterases remains an area for further research.
Case Study 1: Cytotoxicity Evaluation
In a study aimed at evaluating the cytotoxicity of novel imidazo[2,1-b]thiazole derivatives, compounds were synthesized and tested against several human cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxic activity compared to non-substituted analogs . This underscores the potential for optimizing this compound through structural modifications.
Case Study 2: Antimicrobial Testing
A series of thiazole derivatives were evaluated for their antimicrobial properties against Gram-positive bacteria. The results showed that compounds with similar structural motifs to this compound exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Impact
Table 1: Key Structural Analogs and Substituent Effects
Key Observations:
- Pyrazine vs.
- Thiazole vs. Oxadiazole/Triazole : Thiazole-containing analogs (e.g., ) exhibit marked anti-tubercular activity, while oxadiazole derivatives () prioritize antioxidant properties due to redox-active sulfur .
- Methyl Acetamide vs. Halogenated Aryl Groups : The N-methyl acetamide in the target compound likely enhances solubility compared to bromo/iodophenyl substituents (), though the latter may improve lipophilicity for membrane penetration .
Physicochemical and Pharmacokinetic Properties
- Solubility : The N-methyl acetamide group may improve aqueous solubility compared to halogenated aryl analogs (), which prioritize logP optimization .
- Metabolic Stability : Benzoimidazole cores are generally resistant to oxidative metabolism, but the pyrazine moiety (target compound) could introduce new metabolic hotspots vs. phenyl groups .
Q & A
Q. What techniques validate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., COX-1/2 for anti-inflammatory activity) .
- Cellular uptake studies : Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization .
- Metabolic stability : Assess liver microsome half-life to predict pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
